An In-depth Technical Guide to 5-fluoro-2-azabicyclo[2.2.1]heptane: Physicochemical Properties and Structure
An In-depth Technical Guide to 5-fluoro-2-azabicyclo[2.2.1]heptane: Physicochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic amine that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for the precise positioning of substituents in three-dimensional space, making it a valuable building block for designing ligands with high affinity and selectivity for their biological targets. The introduction of fluorine, a common strategy in drug design, can profoundly influence the physicochemical and pharmacological properties of a molecule. This guide provides a detailed technical overview of 5-fluoro-2-azabicyclo[2.2.1]heptane, a fluorinated derivative of this important scaffold. While specific experimental data for this particular analog is limited in publicly available literature, this document will synthesize information from closely related compounds and established principles of fluorine chemistry to provide a comprehensive and predictive analysis of its structure, properties, and potential applications.
Molecular Structure and Stereochemistry
The core structure of 5-fluoro-2-azabicyclo[2.2.1]heptane consists of a cyclopentane ring bridged by a nitrogen-containing ethylamine unit. This arrangement results in a rigid, cage-like structure. The fluorine atom at the C5 position can exist in two diastereomeric forms: exo and endo. The relative stability of these isomers will be influenced by steric and electronic factors.
The rigid nature of the bicyclic system fixes the spatial relationship between the nitrogen atom and the fluorine substituent. This defined geometry is a key feature for its application in drug design, as it reduces the entropic penalty upon binding to a target protein.
Physicochemical Properties
| Property | Predicted Value/Trend | Rationale and Supporting Evidence |
| Molecular Formula | C6H10FN | - |
| Molecular Weight | 115.15 g/mol | - |
| CAS Number | 1544411-03-1 | [1] |
| pKa | Lower than parent amine | The electron-withdrawing nature of the fluorine atom will decrease the basicity of the nitrogen atom. The introduction of a fluorine substituent has been observed to increase the acidity (decrease the pKa) of the protonated amino groups in other bicyclic systems.[2] |
| LogP (Lipophilicity) | Higher than parent amine | Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient (LogP) of a molecule. In related fluorinated bicyclic compounds, an increase in lipophilicity has been observed.[2] |
| Solubility | Likely moderate in aqueous and organic solvents | The presence of the polar amine and fluorine functionalities would contribute to some degree of solubility in both polar and non-polar media. The overall solubility will be a balance between the lipophilic bicyclic core and the polar groups. |
| Boiling Point | Higher than parent amine | The increased molecular weight and polarity due to the C-F bond would be expected to lead to a higher boiling point compared to the non-fluorinated analog. |
| Melting Point | Dependent on crystalline packing | The melting point is highly dependent on the crystal lattice energy and would be difficult to predict without experimental data. |
Synthesis and Characterization
A plausible synthetic route to 5-fluoro-2-azabicyclo[2.2.1]heptane would likely involve the fluorination of a suitable precursor. One potential strategy is the fluorination of a corresponding alcohol, 5-hydroxy-2-azabicyclo[2.2.1]heptane, using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The synthesis of the bicyclic core itself can be achieved through various methods, including intramolecular cyclization reactions.[3][4]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-fluoro-2-azabicyclo[2.2.1]heptane.
Experimental Protocol: Deoxyfluorination
Caution: Deoxyfluorinating agents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolution: Dissolve N-protected 5-hydroxy-2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Fluorinating Agent: Slowly add a solution of diethylaminosulfur trifluoride (DAST) (1.2 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-protected 5-fluoro-2-azabicyclo[2.2.1]heptane.
-
Deprotection: The N-protecting group (e.g., Boc, Cbz) can be removed under standard acidic or hydrogenolysis conditions to yield the final product.
Characterization
The structure of 5-fluoro-2-azabicyclo[2.2.1]heptane would be confirmed using a combination of spectroscopic techniques:
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¹H NMR: The proton spectrum would show characteristic signals for the bicyclic core. The protons on the carbon bearing the fluorine (H5) and adjacent carbons would exhibit coupling to the fluorine atom (J-H,F coupling).
-
¹³C NMR: The carbon spectrum would show six distinct signals. The carbon attached to the fluorine (C5) would appear as a doublet due to one-bond C-F coupling, and adjacent carbons would show smaller two- and three-bond couplings.
-
¹⁹F NMR: A single resonance would be expected in the fluorine spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Applications in Drug Discovery
The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into a number of biologically active molecules. The rigid framework serves to orient substituents in a defined manner, which can lead to enhanced binding affinity and selectivity for a given biological target.
Potential Therapeutic Areas
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Metabolic Diseases: Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5] The introduction of fluorine could further enhance the potency and improve the pharmacokinetic profile of such inhibitors.
-
Neurological Disorders: The azabicyclic core is present in ligands targeting nicotinic acetylcholine receptors, particularly the α7 subtype, which is implicated in cognitive function.[3] Fluorination could be used to fine-tune the electronic properties of these ligands to optimize their interaction with the receptor.
-
General Medicinal Chemistry: The 2,5-diazabicyclo[2.2.1]heptane scaffold, a related structure, is recognized for its conformational rigidity and favorable three-dimensional architecture, making it a valuable scaffold in medicinal chemistry.[6][7]
The introduction of fluorine into the 2-azabicyclo[2.2.1]heptane scaffold can impart several desirable properties for drug development:
-
Increased Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.
-
Modulation of Physicochemical Properties: As discussed, fluorine can be used to tune pKa and lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Logical Relationships in Drug Design
Caption: Rationale for using 5-fluoro-2-azabicyclo[2.2.1]heptane in drug design.
Conclusion
5-Fluoro-2-azabicyclo[2.2.1]heptane represents a valuable, yet underexplored, building block for medicinal chemistry. Its rigid bicyclic structure, combined with the unique properties imparted by the fluorine atom, makes it an attractive scaffold for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. While further experimental characterization is needed, the predictive analysis presented in this guide, based on established chemical principles and data from related analogs, provides a strong foundation for researchers and drug development professionals to explore the potential of this and other fluorinated azabicyclic systems.
References
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[No Author]. (n.d.). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. ResearchGate. Retrieved March 26, 2026, from [Link]
-
ECHA. (n.d.). 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
- Chernykh, A. V., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry, 28, e202500022.
- [No Author]. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
-
[No Author]. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Retrieved March 26, 2026, from [Link]
- [No Author]. (n.d.). 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof. Google Patents.
- [No Author]. (2011). Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry.
- [No Author]. (2026). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities.
- Zhou, H., et al. (2023). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Sources
- 1. 1544411-03-1|5-fluoro-2-azabicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]
- 2. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]



